

Application Notes and Protocols for PSB-1114 Tetrasodium in Cell-Based Assays

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: PSB-1114 tetrasodium

Cat. No.: B15568943

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Introduction

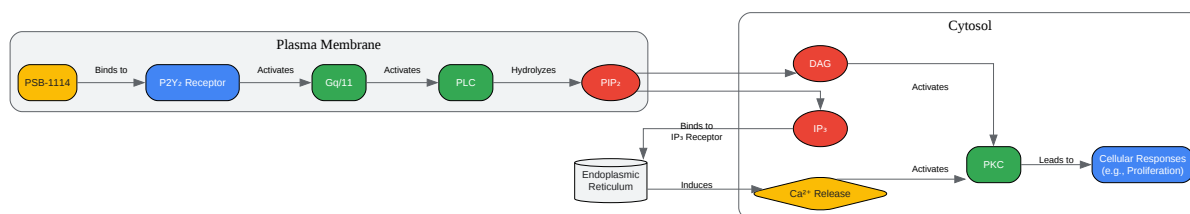
PSB-1114 tetrasodium is a potent and selective agonist for the P2Y₂ receptor, a G protein-coupled receptor activated by extracellular nucleotides like ATP and UTP.[1][2] Its high selectivity makes it a valuable tool for investigating the physiological and pathological roles of the P2Y₂ receptor in various cellular processes, including proliferation, migration, and signaling. These application notes provide detailed protocols for utilizing PSB-1114 in common cell-based assays.

Physicochemical Properties and Storage

Property	Value
Chemical Name	4-Thiouridine-5'-O-(β,γ-difluoromethylene)triphosphate tetrasodium salt
Molecular Weight	622.14 g/mol [2]
Purity	≥98% (HPLC)[2]
Solubility	Soluble in water. Often supplied as a 10 mM pre-dissolved solution.[2]
Storage	Store at -80°C.[2]

Mechanism of Action: The P2Y₂ Receptor Signaling Pathway

Activation of the P2Y₂ receptor by PSB-1114 initiates a primary signaling cascade through the Gq/11 protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). The resulting increase in cytosolic Ca²⁺, along with DAG, activates protein kinase C (PKC), leading to downstream cellular responses.



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P2Y₂ receptor signaling cascade.

Quantitative Data Summary

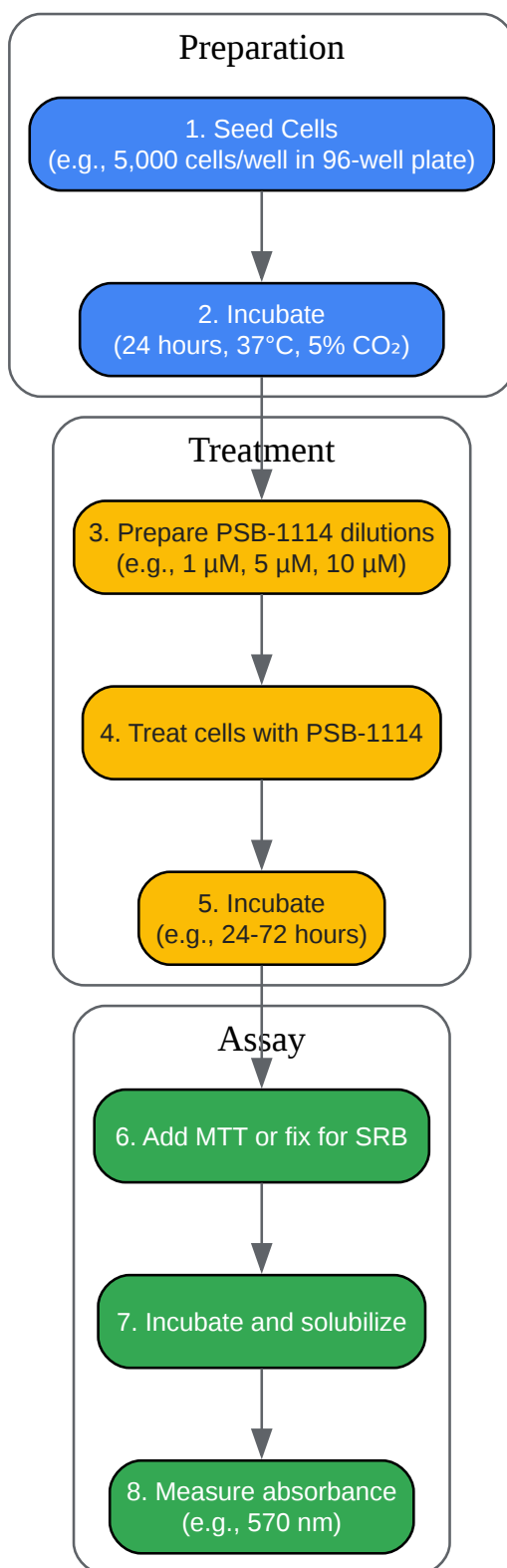
Parameter	Receptor	Value	Cell Type/System	Reference
EC ₅₀	P2Y ₂	0.134 µM	Recombinant systems	[2]
Selectivity	P2Y ₄ vs P2Y ₂	>60-fold	Recombinant systems	
Selectivity	P2Y ₆ vs P2Y ₂	>60-fold	Recombinant systems	
Suggested Concentration Range for Cell-Based Assays	P2Y ₂	1 - 10 µM	Primary skeletal muscle fibroblasts	[1][3]

Note: The suggested concentration range is based on typical laboratory practice for agonists to ensure maximal receptor activation, derived from the EC₅₀ value.

Experimental Protocols

Protocol 1: Cell Proliferation Assay (MTT/SRB Method)

This protocol outlines the steps to assess the effect of PSB-1114 on the proliferation of adherent cells, such as fibroblasts.



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Workflow for cell proliferation assay.

Materials:

- **PSB-1114 tetrasodium** stock solution (e.g., 10 mM in water)
- Adherent cells of interest (e.g., primary skeletal muscle fibroblasts)[1][3]
- Complete cell culture medium
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulforhodamine B) assay kit
- Phosphate-buffered saline (PBS)
- DMSO (for MTT) or 10 mM Tris base (for SRB)
- Microplate reader

Procedure:

- Cell Seeding:
 - Trypsinize and count cells.
 - Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete culture medium.
 - Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
- Compound Preparation and Treatment:
 - Prepare a serial dilution of PSB-1114 in serum-free or low-serum medium to achieve final desired concentrations (e.g., 1 μ M, 5 μ M, 10 μ M). Include a vehicle control (medium without PSB-1114).

- Carefully remove the medium from the wells and replace it with 100 μ L of the prepared PSB-1114 dilutions or vehicle control.
- Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
- MTT Assay Protocol:
 - Add 10 μ L of MTT reagent (5 mg/mL in PBS) to each well.
 - Incubate for 3-4 hours at 37°C until formazan crystals are formed.
 - Carefully remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
 - Measure the absorbance at 570 nm using a microplate reader.
- SRB Assay Protocol:
 - Gently remove the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
 - Wash the wells five times with water and air dry.
 - Stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.
 - Wash the wells five times with 1% acetic acid to remove unbound dye and air dry.
 - Solubilize the bound dye with 100 μ L of 10 mM Tris base solution.
 - Measure the absorbance at 510-570 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of cell proliferation relative to the vehicle control.

Protocol 2: Intracellular Calcium Mobilization Assay

This protocol describes how to measure the transient increase in intracellular calcium concentration following P2Y₂ receptor activation by PSB-1114.

Materials:

- **PSB-1114 tetrasodium** stock solution
- Cells expressing the P2Y₂ receptor
- Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)
- Pluronic F-127
- Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer
- 96-well black-walled, clear-bottom cell culture plates
- Fluorescence microplate reader with an injection system or a fluorescence microscope

Procedure:

- Cell Seeding:
 - Seed cells in a 96-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
 - Incubate for 24-48 hours at 37°C and 5% CO₂.
- Dye Loading:
 - Prepare a loading buffer containing the calcium indicator dye. For Fluo-4 AM, a typical concentration is 2-5 µM in HBSS. Pluronic F-127 (0.02-0.04%) can be included to aid in dye solubilization.
 - Remove the culture medium from the wells and wash once with HBSS.
 - Add 100 µL of the loading buffer to each well.
 - Incubate for 30-60 minutes at 37°C or room temperature in the dark.

- After incubation, wash the cells twice with HBSS to remove excess dye. Leave 100 μ L of HBSS in each well.
- Calcium Flux Measurement:
 - Prepare a stock solution of PSB-1114 at 2-10 times the final desired concentration in HBSS.
 - Place the plate in a fluorescence microplate reader.
 - Set the instrument to record fluorescence intensity over time (e.g., every 1-2 seconds for 2-3 minutes).
 - Establish a stable baseline fluorescence reading for approximately 15-30 seconds.
 - Inject the PSB-1114 solution into the wells and continue recording the fluorescence.
 - A positive response will be a rapid increase in fluorescence intensity followed by a gradual decline.
- Data Analysis:
 - The change in fluorescence (ΔF) is typically calculated as the peak fluorescence after compound addition minus the baseline fluorescence.
 - Data can be expressed as the change in fluorescence (ΔF) or as a ratio of the baseline fluorescence (F/F_0).
 - Dose-response curves can be generated by testing a range of PSB-1114 concentrations to determine the EC_{50} .

Conclusion

PSB-1114 tetrasodium is a powerful research tool for studying P2Y₂ receptor function. The protocols provided here offer a starting point for investigating its effects on cell proliferation and intracellular signaling. Researchers should optimize these protocols for their specific cell types and experimental conditions.

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- To cite this document: BenchChem. [Application Notes and Protocols for PSB-1114 Tetrasodium in Cell-Based Assays]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15568943#psb-1114-tetrasodium-concentration-for-cell-based-assays>]

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